molecular formula C10H9FO2 B2594022 3-Cyclopropoxy-2-fluorobenzaldehyde CAS No. 1243385-03-6

3-Cyclopropoxy-2-fluorobenzaldehyde

Cat. No.: B2594022
CAS No.: 1243385-03-6
M. Wt: 180.178
InChI Key: WENHPJYXBPJCHG-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Cyclopropoxy-2-fluorobenzaldehyde typically involves the reaction of 2-fluorobenzaldehyde with cyclopropanol in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety and environmental controls to handle the reagents and by-products .

Chemical Reactions Analysis

Types of Reactions

3-Cyclopropoxy-2-fluorobenzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Cyclopropoxy-2-fluorobenzaldehyde has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: It can be used in the study of enzyme-substrate interactions and metabolic pathways.

    Medicine: It serves as a building block in the synthesis of potential pharmaceutical compounds.

    Industry: It is used in the development of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Cyclopropoxy-2-fluorobenzaldehyde is largely dependent on its functional groups. The aldehyde group can participate in various nucleophilic addition reactions, while the fluorine atom can influence the compound’s reactivity and stability. The cyclopropoxy group can also affect the compound’s overall steric and electronic properties, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Cyclopropoxy-2-fluorobenzaldehyde is unique due to the combination of the cyclopropoxy group and the fluorine atom on the benzaldehyde core. This unique structure imparts distinct steric and electronic properties, making it a valuable intermediate in the synthesis of complex organic molecules .

Properties

IUPAC Name

3-cyclopropyloxy-2-fluorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FO2/c11-10-7(6-12)2-1-3-9(10)13-8-4-5-8/h1-3,6,8H,4-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WENHPJYXBPJCHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1OC2=CC=CC(=C2F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243385-03-6
Record name 3-cyclopropoxy-2-fluorobenzaldehyde
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